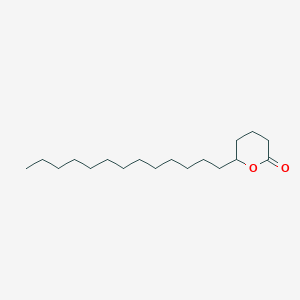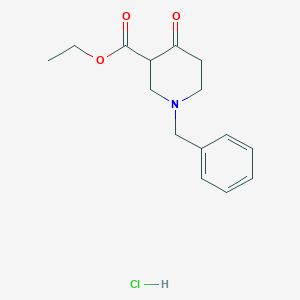![molecular formula C20H22O5 B075843 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid CAS No. 13577-08-7](/img/structure/B75843.png)
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid, also known as MMPP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic effects. MMPP belongs to the class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
Mechanism Of Action
The mechanism of action of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid selectively inhibits COX-2 enzymes, which are involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2 enzymes, 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid reduces inflammation and pain in the body.
Biochemical And Physiological Effects
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have several biochemical and physiological effects. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid inhibits the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have antioxidant effects by reducing the levels of ROS in the body.
Advantages And Limitations For Lab Experiments
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has several advantages for lab experiments. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a well-studied compound that has been extensively characterized for its chemical and physical properties. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is also readily available for purchase from chemical suppliers. However, 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has some limitations for lab experiments. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a toxic compound that requires careful handling and safety precautions. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid. One future direction is to study the potential use of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid in treating cancer. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cancer. Another future direction is to study the potential use of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid in treating Alzheimer's disease. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in reducing the progression of Alzheimer's disease. Finally, future research could focus on developing new synthetic routes for 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid that are more efficient and cost-effective.
Synthesis Methods
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid can be synthesized through a series of chemical reactions involving the condensation of 4-methoxyacetophenone with 4-methoxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with 3-bromopropionic acid in the presence of potassium carbonate to yield 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid. The synthesis of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been extensively studied for its potential therapeutic effects in treating various diseases. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are responsible for inflammation. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has also been shown to have analgesic effects by blocking the production of pain-inducing chemicals in the body. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been studied for its potential use in treating conditions such as arthritis, cancer, and Alzheimer's disease.
properties
CAS RN |
13577-08-7 |
|---|---|
Product Name |
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid |
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23) |
InChI Key |
RYQBCYLFAYJFIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC |
Other CAS RN |
13577-08-7 |
synonyms |
3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



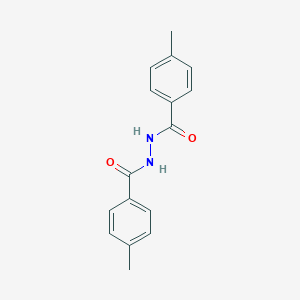
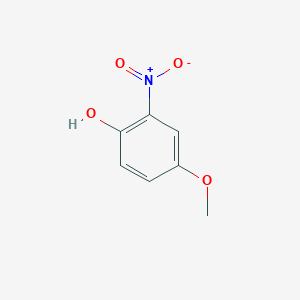
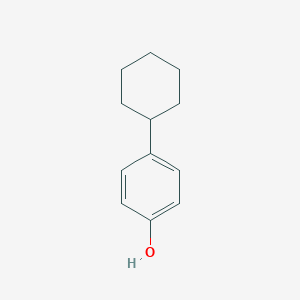
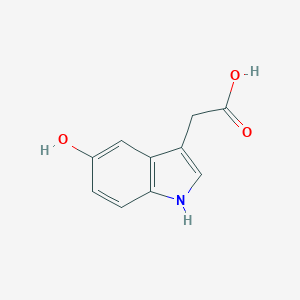
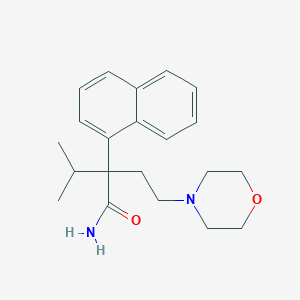
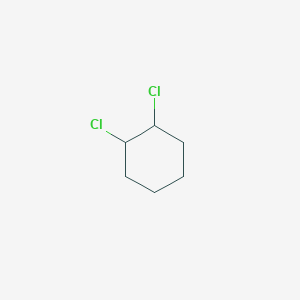
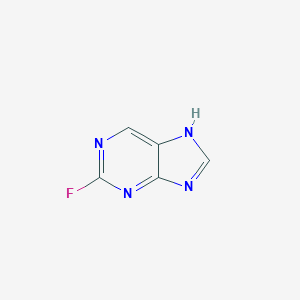
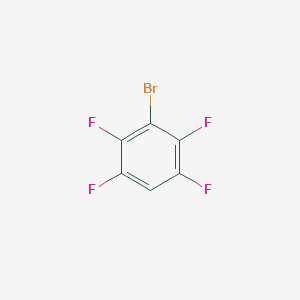
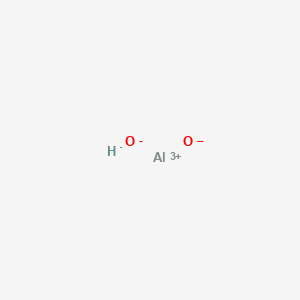
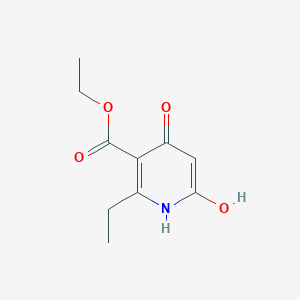
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
